Isishippuric acid B is a novel organic compound characterized by its unique structural features and potential biological activities. It belongs to a class of compounds known as 4,5-seco-6-norquadrane derivatives, which are recognized for their complex molecular frameworks and significant pharmacological properties. The compound has garnered attention due to its cytotoxic effects against various cancer cell lines, making it a subject of interest in medicinal chemistry and drug development.
Isishippuric acid B was originally isolated from marine organisms, specifically from gorgonian corals. The natural product showcases a distinct classification within the broader category of natural products derived from marine sources. Its structural classification as a 4,5-seco compound places it among other biologically active terpenoids and steroids, which are known for their diverse biological activities including anti-inflammatory and anticancer properties.
The first enantioselective total synthesis of isishippuric acid B was achieved using (R)-citronellal as the starting material. This synthesis involved several key reactions:
The synthetic pathway was carefully designed to ensure high enantioselectivity, resulting in an optical rotation that matched that of the natural product. The absolute configuration of isishippuric acid B was confirmed to be 1R, 2R, 8R, and 11R through comparison with the synthesized material .
Isishippuric acid B possesses a complex molecular structure characterized by a unique 4,5-seco-6-norquadrane skeleton. This structure is indicative of its potential reactivity and biological activity.
Isishippuric acid B is involved in various chemical reactions that can be utilized in synthetic organic chemistry:
These reactions are crucial for modifying the compound to improve its pharmacological properties or to create derivatives with novel functionalities.
The mechanism of action of isishippuric acid B primarily revolves around its interaction with cellular targets that lead to cytotoxic effects. While detailed mechanistic studies are still ongoing, preliminary data suggest that:
Further research is necessary to elucidate the precise molecular pathways involved in its action.
Relevant analyses have demonstrated that these properties contribute significantly to its potential applications in pharmaceuticals.
Isishippuric acid B has several scientific uses, particularly in the fields of medicinal chemistry and pharmacology:
Isishippuric Acid B (a structural analog of hippuric acid) is formed via glycine conjugation in hepatic mitochondria. This ATP-dependent process involves:
Table 1: Enzymatic Parameters of Isishippuric Acid B Conjugation
Enzyme/Transporter | Tissue Localization | Substrate Affinity (Km) | Cofactor Requirements |
---|---|---|---|
Benzoate-CoA ligase | Hepatic mitochondria | 50 μM (benzoate) | ATP, Mg²⁺ |
GLYAT | Hepatic mitochondria | 0.8 mM (benzoyl-CoA), 15 mM (glycine) | None |
OAT1/OAT3 | Renal proximal tubules | 120 μM (hippurate) | Na⁺-gradient dependent |
Hepatic conjugation capacity is rate-limited by glycine availability, regulated by mitochondrial glycine transporters. Renal clearance correlates with OAT expression levels, which decline in chronic kidney disease, leading to systemic accumulation [4] [8].
Gut microbiota generate benzoic acid precursors through polyphenol catabolism:
Table 2: Microbial Taxa Involved in Precursor Biotransformation
Precursor Compound | Primary Microbial Genera | Key Enzymes | Bioavailability Increase |
---|---|---|---|
Chlorogenic acid | Bacteroides, Eubacterium | β-Glucosidase, feruloyl esterase | 3.2-fold vs. parent compound |
Epicatechin | Adlercreutzia, Flavonifractor | C-ring cleavage enzymes | 5.1-fold aglycone formation |
Phenylalanine | Clostridium, Bacteroides | Phenylalanine ammonia-lyase | 89% precursor conversion |
Microbial β-glucuronidases (e.g., from E. coli) can reverse hepatic glucuronidation of benzoic acid, creating enterohepatic recirculation that prolongs systemic exposure [6] [7]. This microbiota-dependent pathway accounts for >70% of urinary hippurate in humans after polyphenol consumption [4] [10].
Significant species-specific differences exist in Isishippuric Acid B synthesis:1. Enzyme divergence:- Feline GLYAT shows 10-fold lower activity than human orthologs due to a Phe-Leu substitution in the active site, reducing hippurate synthesis capacity [1].- Canine models exhibit enhanced renal OAT3 expression, accelerating hippurate clearance by 40% vs. primates [1] [4].2. Gut microbiota composition:- Herbivores (e.g., equines) harbor Fibrobacter species that efficiently degrade lignocellulose to benzoic acid, yielding 3× higher urinary hippurate than carnivores [5] [8].- Humans display inter-individual variation (14–63% flux differences) linked to Bacteroides abundance and glycine availability [4] [10].
Table 3: Metabolic Flux Variation Across Species
Species | Hepatic GLYAT Activity (nmol/min/mg) | Renal Clearance (mL/min/kg) | Microbial Benzoate Production (μmol/g feces) |
---|---|---|---|
Human | 18.5 ± 2.1 | 1.2 ± 0.3 | 15.8 ± 4.2 |
Feline | 1.7 ± 0.4 | 0.9 ± 0.2 | 2.1 ± 0.5 |
Canine | 22.1 ± 3.3 | 1.7 ± 0.4 | 8.3 ± 1.9 |
Equine | 14.9 ± 2.6 | 1.4 ± 0.3 | 41.2 ± 6.7 |
Flux balance analysis indicates that glycine availability constrains conjugation in felines (95% pathway saturation), whereas microbiota-derived benzoate limits flux in humans. Pharmacokinetic modeling reveals allometric scaling of clearance: hippurate elimination correlates with body mass⁰·⁷⁵ across mammals [1] [4] [8].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7